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Introduction
5-(Methylsulphonyl)pyridine-3-boronic acid is a heterocyclic organic compound of

significant interest in medicinal chemistry and materials science. As a derivative of pyridine, it

possesses a unique electronic profile, while the boronic acid moiety serves as a versatile

functional handle for various chemical transformations, most notably the Suzuki-Miyaura cross-

coupling reaction. The methylsulfonyl group, a strong electron-withdrawing substituent, further

modulates the reactivity and physicochemical properties of the molecule.

For researchers, scientists, and professionals in drug development, unambiguous structural

confirmation and purity assessment are paramount. Spectroscopic techniques, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), provide a powerful analytical triad for the comprehensive characterization of such

molecules. This guide offers an in-depth exploration of the expected spectroscopic data for 5-
(Methylsulphonyl)pyridine-3-boronic acid, blending theoretical predictions with established

principles to provide a robust framework for its identification and analysis.

The following diagram illustrates the workflow for the comprehensive spectroscopic

characterization of a novel chemical entity like 5-(Methylsulphonyl)pyridine-3-boronic acid.
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Caption: Workflow for Spectroscopic Characterization.

Molecular Structure
The structural formula of 5-(Methylsulphonyl)pyridine-3-boronic acid is presented below,

with key positions numbered for clarity in the subsequent spectroscopic analysis.

Caption: Structure of 5-(Methylsulphonyl)pyridine-3-boronic acid.
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Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for determining the molecular weight of a compound,

providing essential confirmation of its elemental composition. For a molecule like 5-
(Methylsulphonyl)pyridine-3-boronic acid, electrospray ionization (ESI) is the preferred

technique due to its soft ionization nature, which typically preserves the molecular ion.

Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of the parent

molecule, which are commonly observed in ESI-MS.

Adduct Form Predicted m/z

[M+H]⁺ 202.03398

[M+Na]⁺ 224.01592

[M-H]⁻ 200.01942

[M+H-H₂O]⁺ 184.02396

Monoisotopic Mass 201.0267 Da

Data sourced from PubChem predictions.[1]

Interpretation of Mass Spectrum
In positive ion mode ESI-MS, the most anticipated peak would be the protonated molecule

[M+H]⁺ at approximately m/z 202.03. The observation of this peak, with its corresponding

isotopic pattern, provides strong evidence for the molecular weight of 201.0267 Da. The

[M+Na]⁺ adduct is also commonly observed and serves as a secondary confirmation.

A characteristic feature of boronic acids in mass spectrometry is the loss of water, leading to a

peak at [M+H-H₂O]⁺ (m/z 184.02). This dehydration product corresponds to the formation of a

boroxine precursor.

Fragmentation of the pyridine ring can also occur. A plausible fragmentation pathway involves

the loss of the methylsulfonyl group or cleavage of the pyridine ring, which is a known
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fragmentation pattern for pyridine derivatives.[2][3]

The diagram below illustrates a potential fragmentation pathway for the [M+H]⁺ ion.

[M+H]⁺
m/z = 202.03

[M+H-H₂O]⁺
m/z = 184.02- H₂O

[M+H-SO₂CH₃]⁺
m/z = 123.04

- •SO₂CH₃

Click to download full resolution via product page

Caption: Predicted MS Fragmentation Pathway.

Experimental Protocol: ESI-MS
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable

solvent, such as methanol or acetonitrile, to create a stock solution. Further dilute to a final

concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, often with the

addition of 0.1% formic acid to promote protonation for positive ion mode.

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

equipped with an electrospray ionization source.

Data Acquisition: Infuse the sample solution directly into the ion source at a flow rate of 5-10

µL/min. Acquire spectra in both positive and negative ion modes over a mass range of m/z

50-500.

Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.

The vibrational frequencies of specific bonds provide a unique "fingerprint" of the compound's

structure. Although an experimental spectrum is not publicly available, the expected absorption

bands can be predicted based on the known frequencies of its constituent functional groups.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹)
Functional Group &
Vibration Mode

Expected Intensity

3500 - 3200
O-H Stretch (Boronic Acid, H-

bonded)
Strong, Broad

3100 - 3000 C-H Stretch (Aromatic) Medium

2980 - 2850 C-H Stretch (Methyl) Medium

1600 - 1475
C=C and C=N Stretch

(Pyridine Ring)
Medium to Weak

~1350 & ~1150
S=O Asymmetric & Symmetric

Stretch (Sulfone)
Strong

1380 - 1310 B-O Stretch (Boronic Acid) Strong

~750 B-O-H Out-of-plane Bend Medium, Broad

Frequencies are based on characteristic values for pyridine, sulfone, and boronic acid

functionalities.[4][5][6][7][8][9]

Interpretation of IR Spectrum
The IR spectrum of 5-(Methylsulphonyl)pyridine-3-boronic acid is expected to be dominated

by several key features:

A very broad and strong absorption in the 3500-3200 cm⁻¹ region, characteristic of the

hydrogen-bonded O-H stretching of the boronic acid dimer.[10]

Two distinct, strong peaks around 1350 cm⁻¹ and 1150 cm⁻¹, corresponding to the

asymmetric and symmetric stretching vibrations of the S=O bonds in the methylsulfonyl

group, respectively. These are highly diagnostic for the sulfone functionality.[6]

A strong band in the 1380-1310 cm⁻¹ range, attributable to the B-O stretching vibration.[4][5]

Weaker to medium absorptions between 1600 cm⁻¹ and 1475 cm⁻¹ arising from the C=C

and C=N stretching vibrations within the pyridine ring.
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Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methyl C-H

stretches will appear just below 3000 cm⁻¹.

Experimental Protocol: ATR-FTIR
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., diamond or germanium crystal).

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

The resulting spectrum is usually displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for detailed structural elucidation in solution.

¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR

reveals the carbon framework of the molecule.

Predicted ¹H NMR Data
The chemical shifts in the pyridine ring are heavily influenced by the nitrogen atom and the two

strong electron-withdrawing groups (sulfonyl and boronic acid). Protons at positions 2, 4, and 6

are expected to be significantly deshielded.
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Proton(s)
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 9.2 - 9.4 Doublet (d) ~2.0 (meta coupling)

H-4 8.8 - 9.0 Doublet (d) ~2.0 (meta coupling)

H-6 9.4 - 9.6 Singlet (s) -

-SO₂CH₃ 3.2 - 3.4 Singlet (s) -

-B(OH)₂ 8.0 - 8.5 (broad) Singlet (s) -

Predicted shifts are relative to TMS and can vary with solvent.[11][12]

Interpretation of ¹H NMR Spectrum
Aromatic Region: Three distinct signals are expected for the pyridine ring protons. The

proton at C6, being ortho to the nitrogen and para to the sulfonyl group, is predicted to be the

most deshielded. The protons at C2 and C4 will also be significantly downfield. The coupling

between H-2 and H-4 is a meta-coupling, expected to be small (~2 Hz).

Methyl Protons: The methyl protons of the sulfonyl group will appear as a sharp singlet,

typically in the range of 3.2-3.4 ppm.[12][13]

Boronic Acid Protons: The two protons on the hydroxyl groups of the boronic acid will appear

as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and

solvent, and it may exchange with residual water in the solvent, sometimes becoming

unobservable.

Predicted ¹³C NMR Data
The electron-withdrawing nature of the substituents will also strongly influence the ¹³C chemical

shifts. Carbons directly attached to these groups (C3 and C5) and those ortho/para to the

nitrogen (C2, C4, C6) will be significantly affected.
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Carbon(s) Predicted Chemical Shift (δ, ppm)

C-2 150 - 155

C-3 ~130 (broad due to Boron)

C-4 140 - 145

C-5 135 - 140

C-6 152 - 158

-SO₂CH₃ 40 - 45

Predicted shifts are relative to TMS and can vary with solvent.[14][15][16][17]

Interpretation of ¹³C NMR Spectrum
Aromatic Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The

carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded. The carbon

bearing the boronic acid (C3) will likely appear as a broader signal due to quadrupolar

relaxation from the adjacent boron atom.

Methyl Carbon: The methyl carbon of the sulfonyl group is expected in the aliphatic region,

around 40-45 ppm.[18][19]

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often preferred for

boronic acids as it can help in observing the exchangeable -OH protons. Add a small amount

of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include

a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of

¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required to

obtain a good signal-to-noise ratio.

Conclusion
The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a

comprehensive and definitive characterization of 5-(Methylsulphonyl)pyridine-3-boronic
acid. MS confirms the molecular weight, IR identifies the key functional groups (sulfonyl,

boronic acid, pyridine), and NMR elucidates the precise connectivity and chemical environment

of each atom in the structure. The predicted data and interpretations provided in this guide

serve as a robust reference for scientists to verify the identity, purity, and structural integrity of

this important chemical entity, ensuring confidence in its application in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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